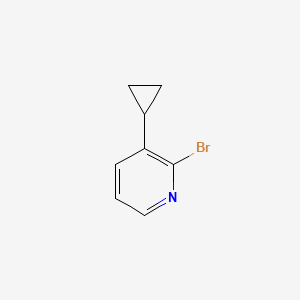

2-Bromo-3-cyclopropylpyridine

Description

Significance of Halogenated Pyridine Derivatives in Organic Synthesis

Halogenated pyridines are fundamental building blocks in organic chemistry. The presence of a halogen atom, such as bromine, on the electron-deficient pyridine ring provides a reactive "handle" for a multitude of chemical transformations. cymitquimica.com These compounds are particularly prized as precursors for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. wikipedia.org

The carbon-bromine bond in compounds like 2-Bromo-3-cyclopropylpyridine is a key site for forming new carbon-carbon or carbon-nitrogen bonds. This reactivity allows chemists to introduce a wide variety of substituents and build larger, more complex molecules from a relatively simple starting scaffold. This strategic bond formation is a cornerstone of modern drug discovery and development, enabling the systematic modification of a lead compound to optimize its biological activity and properties. Consequently, substituted pyridine compounds are frequently used as starting materials for synthesizing other heterocyclic and macrocyclic systems with significant medicinal properties.

Unique Structural Features of the Cyclopropyl Group and Pyridine Ring System

The chemical character of this compound is defined by the interplay between its two core structural motifs: the pyridine ring and the cyclopropyl group.

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. cymitquimica.com This nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group, making the pyridine ring electron-deficient compared to benzene. This electronic nature influences its reactivity, particularly rendering it susceptible to nucleophilic substitution, especially at the 2- and 4-positions. cymitquimica.com The nitrogen atom also possesses a lone pair of electrons in an sp² orbital, which imparts basicity to the molecule but does not participate in the aromatic system. cymitquimica.com

The cyclopropyl group is a three-membered carbon ring that possesses unique structural and electronic properties. cymitquimica.com Due to its small bond angles of approximately 60°, the ring is highly strained. This inherent ring strain contributes to its reactivity. cymitquimica.com Furthermore, the C-C bonds of the cyclopropyl ring have significant p-orbital character, allowing it to engage in conjugation with adjacent π-systems. This can influence the electronic properties of the molecule it is attached to. In the context of drug design, the cyclopropyl group is often used to enhance metabolic stability, improve binding affinity to biological targets, and restrict the conformation of flexible molecules.

The combination of the electron-deficient, reactive pyridine core with the strained, sterically significant cyclopropyl group in this compound creates a unique building block with a specific three-dimensional shape and electronic profile. cymitquimica.com

Research Trajectories and Scope of this compound in Advanced Chemistry

The primary research application of this compound is as a versatile intermediate in multi-step organic synthesis. Its structure is strategically designed for sequential, regioselective functionalization. The bromine atom at the 2-position serves as a prime site for modification, while the cyclopropyl group at the 3-position modulates the properties of the final product.

The synthesis of bromocyclopropylpyridines can be challenging. For instance, the Negishi coupling of 2,5-dibromopyridine is known to yield the isomeric 5-bromo-2-cyclopropylpyridine. vu.lt Alternative routes, such as a Suzuki coupling to introduce the cyclopropyl group onto an aminobromopyridine followed by a Sandmeyer reaction to convert the amino group to a bromo group, have been investigated, though the Sandmeyer step can suffer from low yields with substituted 2-aminopyridines. vu.lt

The most significant utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. The bromo-substituent allows for efficient coupling with a wide range of organometallic reagents. This enables the construction of diverse molecular libraries for screening in drug discovery programs, such as for kinase inhibitors or central nervous system agents. guidechem.com

Below is a table summarizing the types of reactions for which bromopyridine scaffolds are commonly employed, illustrating the potential transformations of this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Base (e.g., K₂CO₃, KF) | Biaryl or Vinyl-pyridine derivatives nih.gov |

| Negishi Coupling | Organozinc reagents | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Alkyl-, Alkenyl-, or Aryl-substituted pyridines wikipedia.orgvu.lt |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand (e.g., XPhos), Base | Aminopyridine derivatives |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylpyridine derivatives |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiols) | Base (e.g., NaOMe) | Ether or Thioether-substituted pyridines |

The research trajectory for this compound is thus clearly defined. It serves as a key component in the synthetic chemist's toolbox, providing a reliable and versatile scaffold for the efficient assembly of complex, high-value molecules. Its role is not typically as a final product but as a crucial stepping stone in longer synthetic sequences aimed at discovering new chemical entities with tailored properties for advanced applications.

Propriétés

IUPAC Name |

2-bromo-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISKHOYTVQBMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744650 | |

| Record name | 2-Bromo-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256788-23-4 | |

| Record name | Pyridine, 2-bromo-3-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256788-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2-bromo-3-cyclopropylpyridine and Its Precursors

Strategic Approaches for 2-Bromo-3-cyclopropylpyridine Synthesis

The direct synthesis of the target molecule often relies on the careful and selective halogenation of a cyclopropyl-substituted pyridine or the derivatization of a pyridine ring that already contains a suitable leaving group.

Direct bromination of 3-cyclopropylpyridine presents a challenge in achieving the desired 2-position selectivity. However, various brominating agents and conditions can be employed to influence the reaction's outcome. Reagents such as N-bromosuccinimide (NBS) are commonly used for the bromination of pyridine derivatives.

For achieving high regioselectivity, advanced protocols can be utilized. One such environmentally favorable method involves the use of tetrabutylammonium bromide (TBAB) promoted by vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂). organic-chemistry.org This system generates an active brominating agent in situ under mild conditions, offering high selectivity for the bromination of various aromatic substrates. organic-chemistry.org While not specifically documented for 3-cyclopropylpyridine, this technique represents a modern approach to achieving regioselective bromination. organic-chemistry.org

Table 1: Comparison of Bromination Techniques

| Method | Reagent(s) | Typical Conditions | Advantages |

|---|---|---|---|

| Classical Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, controlled temperature | Readily available reagent |

| V₂O₅/H₂O₂ Promoted | TBAB, V₂O₅, H₂O₂ | CH₃CN/H₂O, ~5°C | High selectivity, mild conditions, environmentally safer organic-chemistry.org |

A highly effective and regioselective method for introducing the bromine atom at the 2-position is through the derivatization of a precursor like 2-amino-3-cyclopropylpyridine via the Sandmeyer reaction. researchgate.net This classical transformation involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a halide.

The general steps for this approach are:

Diazotization: The 2-amino-3-cyclopropylpyridine precursor is treated with a nitrite source, such as an organic nitrite or sodium nitrite (NaNO₂), in an acidic medium to form the corresponding diazonium salt. researchgate.netthieme-connect.com

Halogenation: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) or copper(II) bromide (CuBr₂) solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding this compound. researchgate.net

Research has focused on optimizing these conditions, including the use of non-aqueous systems and varying copper(II) halide concentrations, to successfully synthesize bromo- and chlorocyclopropylpyridines. researchgate.netvu.lt

Regioselective Bromination Techniques

Construction of the Pyridine Ring System

Building the substituted pyridine core from acyclic precursors is a fundamental strategy in heterocyclic chemistry, alongside methods for introducing the specific substituents onto a pre-existing ring.

While the functionalization of an existing pyridine ring is more common for this specific target, general pyridine synthesis methodologies like the Kröhnke pyridine synthesis could be adapted. vu.lt The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form highly substituted pyridines. vu.lt In principle, precursors incorporating a cyclopropyl moiety could be designed to participate in such cyclization reactions.

The introduction of the three-membered cyclopropyl ring is a critical step, which can be accomplished either by building the ring onto a pyridine precursor or by coupling a cyclopropyl unit to the pyridine core.

Key methods include:

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful and widely used method. arkat-usa.org This palladium-catalyzed reaction typically involves coupling a bromopyridine derivative (e.g., 2,3-dibromopyridine) with cyclopropylboronic acid or its esters. arkat-usa.orglookchem.com This approach offers high yields and functional group tolerance. The precursor for the Sandmeyer reaction, 2-amino-3-cyclopropylpyridine, can itself be synthesized from aminobromopyridines via Suzuki coupling. researchgate.net

From Vinylpyridines: A vinyl group on the pyridine ring can serve as a handle for cyclopropanation. For instance, the reaction of a vinylpyridine with diazomethane in the presence of a palladium catalyst can form the cyclopropyl ring.

Corey-Chaykovsky Cyclopropanation: This method involves the reaction of a pyridine derivative containing an appropriate aldehyde or ketone with a sulfur ylide, such as dimethylsulfonium methylide, to form the cyclopropyl group. arkat-usa.orgresearchgate.net

Table 2: Methods for Cyclopropyl Group Introduction

| Method | Precursor Type | Key Reagents | Mechanism |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated Pyridine | Cyclopropylboronic acid, Pd catalyst, Base | Cross-Coupling arkat-usa.org |

| From Vinylpyridine | Vinyl-substituted Pyridine | Diazomethane, Pd catalyst | Cycloaddition |

| Corey-Chaykovsky | Pyridine-carboxaldehyde | Dimethylsulfonium methylide | Ylide Addition/Cyclization arkat-usa.orgresearchgate.net |

Cyclization Reactions in Pyridine Synthesis

Advanced Synthetic Techniques for Optimized Yields and Purity

Optimizing the synthesis of this compound is crucial for its practical application, particularly in large-scale production. Research efforts focus on maximizing reaction yields and ensuring high product purity.

Optimization strategies often involve the systematic screening of reaction parameters. For instance, in the Sandmeyer reaction, the yield can be dramatically improved by carefully controlling the stoichiometry of reagents like NaNO₂ and the reaction temperature. thieme-connect.com A study on a related industrial process found that increasing the equivalents of NaNO₂ and maintaining a temperature of -5 to 5°C resulted in a yield of 92%. thieme-connect.com The development of non-aqueous Sandmeyer reaction conditions has also been reported as a way to improve the synthesis of bromo- and cyclopropyl-substituted pyridines. vu.lt

Post-synthesis purification is essential for obtaining the compound in high purity. Standard laboratory techniques include:

Column Chromatography: Using a silica gel stationary phase with a gradient eluent system, such as hexane/ethyl acetate, is effective for separating the desired product from byproducts and unreacted starting materials.

Recrystallization: This technique can be employed using appropriate solvent systems like ethanol or dichloromethane-hexane to achieve high levels of purity.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a transformative approach for chemical synthesis, offering significant advantages over traditional batch processing, particularly for hazardous reactions like bromination. amf.chlabmanager.com The synthesis of this compound likely involves the selective bromination of a 3-cyclopropylpyridine precursor. Such reactions, which often use highly reactive and toxic reagents like molecular bromine, benefit immensely from the enhanced safety and control offered by flow reactors. mdpi.com

In a continuous flow system, reactants are pumped through a network of tubes or channels, where they mix and react. numberanalytics.com This methodology provides superior heat and mass transfer compared to batch reactors, minimizing the risk of thermal runaways in exothermic processes and improving reaction selectivity. amf.chmdpi.com For the synthesis of brominated pyridines, this precise control is crucial for achieving high yields and minimizing the formation of di- or poly-brominated byproducts. mdpi.com

Research into the continuous flow bromination of various electron-rich heteroaromatic substrates has demonstrated the feasibility and benefits of this approach. rsc.org A common strategy involves the in situ generation of the brominating agent, such as bromine (Br₂) or potassium hypobromite (KOBr), which is then immediately consumed in the reaction stream. mdpi.com This "just-in-time" generation avoids the need to store and handle large quantities of hazardous materials, significantly improving process safety. numberanalytics.comcinz.nz

A potential continuous flow setup for producing a brominated pyridine involves feeding a solution of the pyridine precursor (e.g., 3-cyclopropylpyridine) and a brominating agent into a reactor coil or packed-bed reactor. The precise control of parameters like residence time, temperature, and stoichiometry allows for the optimization of the reaction to maximize the yield of the desired monobrominated product. mdpi.commdpi.com The advantages of this approach are highlighted by comparing it to traditional batch methods.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., Br₂). mdpi.com | Enhanced safety; small reaction volumes and in situ reagent generation minimize risks. numberanalytics.comcinz.nz |

| Heat Transfer | Limited surface-area-to-volume ratio can lead to poor temperature control and "hot spots". | Excellent heat transfer due to high surface-area-to-volume ratio, preventing thermal runaways. amf.chlabmanager.com |

| Scalability | Scaling up is complex and can alter reaction performance. | Easily scalable by extending operational time or running parallel reactors. amf.chnumberanalytics.com |

| Selectivity | Prone to over-reaction and formation of byproducts due to inefficient mixing and temperature gradients. | High selectivity due to precise control over stoichiometry and reaction time, minimizing byproducts. mdpi.com |

| Process Control | Difficult to monitor and control in real-time. | Amenable to real-time monitoring and automation for consistent product quality. cinz.nzcontractpharma.com |

| Table 1. Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Bromination. |

Automated Reaction Monitoring for Process Enhancement

To fully leverage the benefits of continuous flow synthesis, integration with automated reaction monitoring and control systems is essential. This approach, often referred to as Process Analytical Technology (PAT), allows for the real-time analysis of the reaction stream, enabling dynamic adjustments to maintain optimal conditions and ensure consistent product quality. researchgate.net

For the synthesis of this compound, various in-line and on-line analytical techniques can be employed. Spectroscopic methods such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are particularly powerful. cinz.nzresearchgate.net An in-line FT-IR probe, for instance, can monitor the disappearance of the C-H bond of the pyridine precursor at the 2-position and the appearance of the C-Br bond, providing real-time conversion data. researchgate.netresearchgate.net

This data can be fed into an automated control system that adjusts process parameters like flow rate or temperature to optimize the reaction on the fly. researchgate.netacs.org For example, if monitoring indicates that the reaction is proceeding too slowly, the system could automatically increase the temperature within safe limits. Conversely, if byproduct formation is detected, stoichiometry can be adjusted instantly. acs.orgresearchgate.net Bayesian optimization algorithms can be coupled with these automated systems to efficiently explore a wide range of reaction parameters and identify the global optimum conditions with a minimal number of experiments. rsc.org

| Monitoring Technique | Application in Synthesis | Key Advantages |

| FT-IR Spectroscopy | Real-time tracking of reactant consumption and product formation by monitoring specific vibrational bands. researchgate.net | Robust, fast, and can be implemented with in-line probes for non-invasive analysis. researchgate.net |

| NMR Spectroscopy | Provides detailed structural information for unambiguous identification of products and byproducts. cinz.nz | Highly specific, allows for quantification and structural elucidation in real-time with benchtop or flow-tube instruments. rsc.org |

| UV-Vis Spectroscopy | Monitors changes in chromophores, useful for tracking the consumption of colored reagents like bromine. cinz.nz | Simple, cost-effective, and suitable for determining reaction endpoints in certain systems. researchgate.net |

| Mass Spectrometry (MS) | On-line analysis of reaction components, providing mass information to confirm product identity and detect impurities. cinz.nz | High sensitivity and selectivity, capable of detecting trace-level components. |

| Table 2. Automated Monitoring Techniques for Enhancing Pyridine Synthesis. |

The integration of continuous flow reactors with automated monitoring and self-optimization algorithms represents the state-of-the-art in chemical synthesis. researchgate.net This methodology not only enhances the safety and efficiency of producing compounds like this compound but also accelerates process development and ensures high levels of quality and reproducibility, which are critical in the pharmaceutical and fine chemical industries. contractpharma.com

Chemical Reactivity and Derivatization Strategies of 2-bromo-3-cyclopropylpyridine

Cross-Coupling Reactions of the Bromine Moiety

The bromine atom at the 2-position of 2-bromo-3-cyclopropylpyridine is a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of more complex molecules for applications in pharmaceuticals and materials science.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura and Negishi reactions are prominent examples utilized with substrates like this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.estcichemicals.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position. The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemrxiv.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and functional group tolerance. fishersci.esresearchgate.net For instance, the coupling of 2-bromopyridines with cyclopropylboronic acid can be achieved using a palladium acetate/tricyclohexylphosphine catalyst system.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org The reaction of this compound with an appropriate organozinc reagent under Negishi conditions provides an efficient route to substituted 3-cyclopropylpyridines. organic-chemistry.orgillinois.edu The mechanism typically follows an oxidative addition, transmetalation, and reductive elimination sequence. illinois.edu The use of tetrakis(triphenylphosphine)palladium(0) has been shown to be effective for the Negishi coupling of 2-bromopyridines. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Product Type | Ref |

| Suzuki-Miyaura | Pd(OAc)₂, PCy₃, Base | Aryl/heteroaryl-substituted pyridines | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Biaryl compounds | fishersci.es |

| Negishi | Pd(PPh₃)₄ | Substituted bipyridines | organic-chemistry.org |

| Negishi | Ni or Pd catalysts | Unsymmetrical biaryls | organic-chemistry.org |

Copper-Mediated Cross-Coupling Processes

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a cost-effective alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtcichemicals.com These reactions typically involve the coupling of an aryl halide with a variety of nucleophiles. organic-chemistry.org

While classic Ullmann conditions often require harsh reaction conditions and stoichiometric amounts of copper, modern advancements have led to the development of catalytic systems that operate under milder conditions. wikipedia.orgtcichemicals.com These improved methods often employ ligands, such as diamines or dicarbonyl compounds, to stabilize the copper catalyst and enhance its reactivity. tcichemicals.com For this compound, copper-mediated coupling can be used to form biaryl structures or introduce other functional groups. The mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the coupling partner. wikipedia.org Copper catalysis has shown unique reactivity patterns, sometimes allowing for ligandless cross-coupling for certain heteroaryl systems. rsc.org

Table 2: Comparison of Ullmann Reaction Conditions

| Reaction Type | Catalyst | Conditions | Advantages | Ref |

| Classic Ullmann | Copper powder/bronze | High temperatures | Historical significance | wikipedia.org |

| Modern Ullmann-type | Cu(I) salts with ligands | Milder temperatures | Catalytic, improved yields | tcichemicals.com |

Formation of Carbon-Nitrogen Bonds

The formation of carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for achieving this. chemspider.com

This reaction allows for the coupling of an amine with an aryl halide, such as this compound, in the presence of a palladium catalyst, a phosphine ligand, and a base. chemspider.comnih.gov The reaction is highly versatile, accommodating a wide range of amines, including primary and secondary amines, and various aryl and heteroaryl halides. nih.govresearchgate.net The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.net Copper-catalyzed methods, sometimes referred to as Goldberg aminations, also provide a pathway for C-N bond formation, often serving as a complementary approach to palladium-catalyzed systems. tcichemicals.comnih.gov

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Example | Function | Ref |

| Palladium Precatalyst | [Pd₂(dba)₃] | Source of active Pd(0) catalyst | chemspider.com |

| Ligand | (±)-BINAP, SPhos | Stabilizes Pd, facilitates catalytic cycle | chemspider.comresearchgate.net |

| Base | NaOBut | Deprotonates the amine | chemspider.comresearchgate.net |

| Substrates | 2-Bromopyridines, Amines | Coupling partners | chemspider.comnih.gov |

Formation of Carbon-Oxygen and Carbon-Sulfur Bonds

Palladium and copper catalysis also enable the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, leading to the synthesis of aryl ethers and thioethers, respectively.

The Buchwald-Hartwig ether synthesis allows for the palladium-catalyzed coupling of alcohols and phenols with aryl halides. Similar to the amination reaction, it requires a palladium catalyst, a suitable ligand, and a base.

For C-S bond formation, palladium-catalyzed cross-coupling of thiols with aryl halides is an effective method. organic-chemistry.org These reactions can be performed with a variety of aryl and alkyl thiols and tolerate a range of functional groups. organic-chemistry.org Well-defined palladium N-heterocyclic carbene (NHC) complexes have shown high activity for these transformations. organic-chemistry.org Copper-catalyzed methods, such as the Ullmann condensation, are also widely used for the synthesis of aryl ethers and thioethers. tcichemicals.comorganic-chemistry.org These reactions have been significantly improved to proceed under milder conditions with catalytic amounts of copper. tcichemicals.comwpmucdn.com

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring in this compound is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

The bromine atom at the 2-position of the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C2 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is influenced by the strength of the nucleophile, the nature of the solvent, and the presence of any activating or deactivating groups on the pyridine ring. For SNAr reactions on halopyridines, common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents which can solvate the cation of the nucleophilic reagent. rsc.org

Table 4: Factors Influencing SNAr Reactions

| Factor | Influence on Reactivity | Example | Ref |

| Nucleophile Strength | Stronger nucleophiles increase reaction rate | A strong nucleophile in an aprotic solvent is favorable for SN2-type reactions. | |

| Leaving Group | Better leaving groups increase reaction rate | Iodine is a better leaving group than bromine. | |

| Solvent | Polar aprotic solvents favor SNAr | DMSO is a common solvent for SNAr reactions. rsc.org | rsc.org |

| Ring Substituents | Electron-withdrawing groups activate the ring | A cyano group can activate a pyridine ring for substitution. |

Influence of the Pyridine Nitrogen in Nucleophilic Activation

The nitrogen atom within the pyridine ring of this compound exerts a profound influence on the molecule's reactivity, particularly in activating the ring for nucleophilic attack. The nitrogen atom is more electronegative than the carbon atoms, resulting in an electron-deficient (π-deficient) aromatic system. This deactivation towards electrophilic attack conversely activates the ring positions ortho and para to the nitrogen (C2, C4, and C6) for nucleophilic aromatic substitution (SNAr). In this compound, the bromine atom is located at the C2 position, which is one of these activated sites. Consequently, the bromine atom can function as a leaving group, being displaced by various nucleophiles.

This inherent reactivity is exploited in numerous synthetic applications. For instance, bromo-substituted pyridines readily participate in nucleophilic substitution reactions where the bromine is replaced by other functional groups. Furthermore, the lone pair of electrons on the pyridine nitrogen can play a crucial role in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The nitrogen can coordinate to the metal catalyst (e.g., palladium), influencing the regioselectivity and efficiency of the reaction. This coordination facilitates the oxidative addition step, which is often the rate-determining step in such catalytic cycles. The ability of the pyridyl nitrogen to act as a chelating ligand, often in conjunction with another donor group, is a key principle in designing catalysts for specific transformations.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is a challenging transformation. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. This effect is further compounded by the presence of the electron-withdrawing bromine atom.

Functional Group Interconversions and Modifications

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a common strategy in pyridine chemistry to alter the electronic properties and reactivity of the ring. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing by induction, which activates the C2 and C4 positions for both nucleophilic and electrophilic attack.

The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. google.com Other oxidizing agents such as hydrogen peroxide can also be employed. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen atom of the oxidizing agent. A general and efficient method involves reacting the pyridine compound with m-CPBA in a solvent like dichloromethane at low temperatures (0-5 °C). google.com The resulting N-oxide can be a versatile intermediate for further functionalization. For instance, 2-Bromopyridine N-oxide is a commercially available reagent used in the synthesis of more complex molecules.

Table 1: Reagents for N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Typical Solvent | Reference |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | google.comvu.lt |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid |

Reduction reactions involving pyridine derivatives can target either the substituents or the aromatic ring itself. While specific reduction studies on this compound are not extensively documented, general methodologies for pyridine reduction are applicable. Catalytic hydrogenation is a common method to reduce the pyridine ring to a piperidine ring, though this typically requires high pressure and temperature, along with catalysts like rhodium, ruthenium, or platinum.

More commonly, reduction reactions are used to modify substituents. For example, a hydroxyl group on a pyridine ring can be reduced. In one synthetic route, a hydroxylated pyridine derivative was subjected to palladium-catalyzed hydrogenation, although the reaction was noted to be inefficient at room temperature. acs.org Another relevant reduction is the dehalogenation of bromopyridines. This can be achieved through various methods, including catalytic hydrogenation or via the formation of a Grignard reagent followed by protonolysis, which can lead to the reduction of the carbon-bromine bond. vu.lt In the context of diazotization reactions, diazonium salts formed from aminopyridines can be reduced to remove the amino group, a process that has been used in the synthesis of halogenated benzenes and can be applied to pyridine systems. google.com

Oxidation Reactions (e.g., N-Oxidation of the Pyridine Ring)

Investigations into Reaction Mechanisms and Intermediates

Carbocation rearrangements are fundamental processes in organic chemistry where an unstable carbocation rearranges to a more stable form. libretexts.org This typically occurs through a 1,2-hydride shift or a 1,2-alkyl shift, converting, for example, a secondary carbocation into a more stable tertiary carbocation. organicchemistrytutor.comlibretexts.org These rearrangements are very fast, often preceding intermolecular nucleophilic attack. organicchemistrytutor.com

While direct evidence of carbocation rearrangements in the synthesis of this compound is not prominent, the potential for such events exists, particularly under conditions that favor cationic intermediates. For instance, the bromination of an alkene precursor or an alcohol could generate a carbocation. If a secondary carbocation forms adjacent to the cyclopropyl group or another more substituted carbon, a rearrangement could occur to achieve greater stability. libretexts.org

A significant consideration for this compound is the stability of the cyclopropyl group itself under certain reaction conditions. The strained three-membered ring is susceptible to ring-opening reactions, especially when a positive charge develops on an adjacent carbon (forming a cyclopropylcarbinyl cation). This cation is notoriously unstable and can rapidly rearrange to a more stable, open-chain homoallylic cation. The sensitivity of a cyclopropyl ring to electrophilic attack has been demonstrated in related ketones, where treatment with HBr leads to a ring-opened brominated product. Therefore, in any reaction involving this compound that could generate carbocationic intermediates, particularly at the carbon adjacent to the cyclopropyl ring, the possibility of skeletal rearrangements via ring-opening must be considered.

Mechanistic Studies of Substitution and Addition Pathways

Detailed mechanistic studies, such as in-depth kinetic analyses or computational density functional theory (DFT) investigations specifically for this compound, are not extensively documented in publicly available literature. However, a comprehensive understanding of its reactivity can be constructed by examining the well-established mechanistic principles of its constituent functional groups and through analogy with structurally similar substituted pyridines. The reactivity of this compound is primarily dictated by the interplay between the electron-deficient pyridine ring, the reactive carbon-bromine bond, and the sterically demanding and electronically unique cyclopropyl group.

The principal reaction pathways for this compound are substitution reactions at the C2 position, where the bromine atom acts as a leaving group. These are predominantly palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitutions (SNAr). Addition reactions, while less common, could potentially involve the cyclopropyl ring or the pyridine nucleus under specific conditions.

Substitution Pathways

The C-Br bond at the 2-position of the pyridine ring is the primary site of reactivity for substitution reactions. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 carbon atom electrophilic and susceptible to attack.

Palladium-Catalyzed Cross-Coupling Reactions:

This class of reactions is the most versatile and widely employed method for the functionalization of halopyridines. The general mechanism for these transformations, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, follows a well-understood catalytic cycle. libretexts.orguwindsor.ca

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step is often rate-determining and results in a Pd(II) intermediate. The efficiency of this step can be influenced by the steric hindrance of the adjacent cyclopropyl group at the C3 position. nih.gov

Transmetalation: The organic moiety from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the bromide ion. libretexts.org

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of phosphine ligands is crucial for the success of these reactions, as they stabilize the palladium center and modulate its reactivity. nih.gov For substrates like this compound, bulky electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Pyridines

| Reaction Type | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90-110 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ | RuPhos / BrettPhos | LiHMDS | Dioxane | 80-100 |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | - | THF | 25-65 |

This table presents typical conditions and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is another potential substitution pathway. This reaction involves the attack of a potent nucleophile on the electron-deficient pyridine ring, followed by the departure of the bromide leaving group. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. For SNAr to occur, the pyridine ring must be sufficiently activated by electron-withdrawing groups. While the pyridine nitrogen itself is electron-withdrawing, the cyclopropyl group at the C3 position is generally considered to be electron-donating, which may disfavor this pathway compared to pyridines with strongly electron-withdrawing substituents like a nitro group.

Addition Pathways

Mechanistic studies of addition reactions for this compound are even less common. However, potential pathways can be postulated based on the reactivity of the cyclopropyl and pyridine moieties.

Cyclopropyl Ring-Opening:

The cyclopropyl group, due to its inherent ring strain, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. For instance, studies on related compounds like 2-bromo-N4-cyclopropylpyridine-3,4-diamine suggest the possibility of the cyclopropyl group participating in ring-opening reactions under acidic conditions. This would represent a significant transformation of the molecule, leading to propyl-substituted pyridine derivatives.

Cycloaddition Reactions:

While not extensively reported for this specific compound, the pyridine ring can, in principle, participate in cycloaddition reactions, although this is generally challenging due to the aromaticity of the ring. More plausible are cycloadditions involving derivatives where the aromaticity is disrupted.

Advanced Spectroscopic and Analytical Characterization of 2-bromo-3-cyclopropylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen and carbon atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the structure of 2-Bromo-3-cyclopropylpyridine by providing information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine ring and the cyclopropyl substituent. The aromatic region typically shows three signals for the pyridine ring protons. The proton at the 6-position (H-6) usually appears as a doublet of doublets, coupled to H-4 and H-5. The protons at the 4 and 5-positions also present as multiplets, with their specific splitting patterns and chemical shifts being influenced by their neighboring protons.

The cyclopropyl group protons give rise to signals in the aliphatic region of the spectrum. The methine proton (CH) attached to the pyridine ring appears as a multiplet. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and typically appear as two separate multiplets at higher field. The coupling constants (J values) between adjacent protons are critical for confirming the connectivity of the molecule. libretexts.org For instance, the vicinal coupling constants (³J) between cis and trans protons on the cyclopropyl ring are characteristically different, aiding in conformational analysis. caltech.edu

Table 1: Representative ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.3 | dd | J ≈ 4.7, 1.6 Hz |

| H-5 (Pyridine) | ~7.7 | dd | J ≈ 7.7, 4.7 Hz |

| H-4 (Pyridine) | ~7.2 | dd | J ≈ 7.7, 1.6 Hz |

| H (Cyclopropyl CH) | ~2.1 | m | - |

| H (Cyclopropyl CH₂) | ~1.1, ~0.8 | m | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. savemyexams.com In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The spectrum will show five signals for the pyridine ring carbons and two signals for the cyclopropyl carbons. The carbon atom bonded to the bromine (C-2) is significantly deshielded and appears at a characteristic downfield chemical shift. The other pyridine carbons (C-3, C-4, C-5, and C-6) resonate at chemical shifts typical for aromatic heterocycles. The cyclopropyl carbons, the methine (CH) and methylene (CH₂) carbons, appear at upfield chemical shifts, with the methylene carbons typically being more shielded. docbrown.info The chemical shifts provide direct evidence for the number of non-equivalent carbon atoms in the molecule. savemyexams.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~143 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~139 |

| C-5 (Pyridine) | ~122 |

| C-3 (Pyridine) | ~135 |

| CH (Cyclopropyl) | ~15 |

| CH₂ (Cyclopropyl) | ~9 |

Note: These are predicted values and can differ from experimental data.

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR experiments are employed. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY spectra would show cross-peaks between H-4 and H-5, H-5 and H-6 on the pyridine ring, and between the cyclopropyl methine proton and the adjacent methylene protons. This confirms the direct bonding connectivity through scalar coupling. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.1 ppm would show a correlation to the cyclopropyl methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. sdsu.edu This is crucial for piecing together the molecular structure. For instance, the cyclopropyl methine proton would show a correlation to the C-2, C-3, and C-4 carbons of the pyridine ring, confirming the attachment point of the cyclopropyl group. Similarly, H-4 would show a correlation to C-2 and C-6, helping to solidify the assignments of the pyridine ring carbons.

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving little room for ambiguity. researchgate.net

Carbon-13 NMR Spectroscopic Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. researchgate.net The exact mass measurement from HRMS allows for the calculation of a single, unambiguous molecular formula, C₈H₈BrN in this case, thereby confirming the identity of the compound. uni.lu

Table 3: HRMS Data for this compound (C₈H₈BrN)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 197.9913 | ~197.9913 |

| [M+H]⁺ (for ⁸¹Br) | 199.9892 | ~199.9892 |

Note: Observed m/z values are subject to instrumental accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tandfonline.com It is an essential tool for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis. researchgate.net

In a GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. nih.gov this compound will have a characteristic retention time under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its unique fragmentation pattern and the characteristic bromine isotope signature, serves as a fingerprint for the compound, allowing for its positive identification. researchgate.net The purity of the sample can be determined by integrating the peak area of the target compound and comparing it to the areas of any impurity peaks.

Collision Cross Section (CCS) Measurements and Predictions

Collision Cross Section (CCS) is an important physicochemical property that describes the effective area of an ion in the gas phase. It is determined by the ion's size, shape, and charge distribution. Ion mobility-mass spectrometry (IM-MS) is the primary technique for measuring CCS values, which can provide an additional dimension of separation and characterization for complex mixtures, enhancing the confidence in compound identification. rsc.org

For novel or uncharacterized compounds like this compound, where experimental data may be scarce, CCS values can be predicted using computational models. These prediction tools, such as CCSbase, utilize machine learning algorithms trained on large datasets of experimentally determined CCS values to estimate the CCS for a given chemical structure. uni.luuni.lu The predicted CCS is highly specific and can help differentiate between isomers that are indistinguishable by mass spectrometry alone. arxiv.org

Predicted CCS values for this compound have been calculated for various adducts, offering valuable data for its potential identification in IM-MS workflows. uni.lu These values, expressed in square angstroms (Ų), are crucial for creating reference libraries and for the annotation of unknown peaks in metabolomics and other small molecule studies. uni.luarxiv.org

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from PubChem, calculated using CCSbase. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 197.99129 | 126.6 |

| [M+Na]⁺ | 219.97323 | 133.0 |

| [M+NH₄]⁺ | 215.01783 | 133.3 |

| [M+K]⁺ | 235.94717 | 133.4 |

| [M-H]⁻ | 195.97673 | 134.6 |

| [M+Na-2H]⁻ | 217.95868 | 135.2 |

| [M]⁺ | 196.98346 | 129.7 |

| [M]⁻ | 196.98456 | 129.7 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. iosrjournals.orglibretexts.org These methods are complementary, as their selection rules differ; some vibrational modes may be active in IR but not Raman, and vice versa. libretexts.org For a molecule like this compound, IR and Raman spectra would reveal characteristic vibrations of the pyridine ring, the cyclopropyl group, and the carbon-bromine bond.

The pyridine ring exhibits several characteristic vibrations. Ring stretching modes (ν(C=C), ν(C=N)) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The in-plane and out-of-plane C-H bending vibrations of the aromatic ring also produce distinct signals. nepjol.info

The cyclopropyl group has its own signature vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformation or "breathing" mode is a characteristic feature, often appearing around 1250-1200 cm⁻¹.

The carbon-bromine bond (C-Br) stretching vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹. docbrown.info The presence of a strong band in this region would be a key indicator for the bromo-substituent. docbrown.info

While a dedicated spectrum for this compound is not available, analysis of related structures like 2-bromopropane and various pyridine derivatives allows for a reliable prediction of its vibrational spectrum. docbrown.infoacs.orgchemicalbook.com

Table 2: Expected Vibrational Modes for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Cyclopropyl C-H | Stretching | ~3100-3000 | Medium | Medium |

| Aromatic C-H | Stretching | ~3100-3050 | Medium | Strong |

| Pyridine Ring | C=C, C=N Stretching | ~1600-1400 | Strong | Strong |

| Aliphatic C-H | Bending (Scissoring) | ~1470-1430 | Medium | Medium |

| Pyridine Ring | In-plane Bending | ~1300-1000 | Medium-Strong | Medium-Weak |

| Cyclopropyl Ring | Ring Breathing | ~1250-1200 | Medium | Strong |

| Aromatic C-H | Out-of-plane Bending | ~900-700 | Strong | Weak |

| C-Br Bond | Stretching | ~600-500 | Strong | Strong |

Electronic Spectroscopy and Photophysical Property Characterization

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like this compound, the spectrum is typically characterized by π→π* transitions of the pyridine ring. The position and intensity of these absorption bands can be influenced by substituents.

In related pyridine derivatives, absorption bands are commonly observed in the UV region. For example, a 1-cyclopropyl-2,3-dihydro-4-pyridone, a structurally related compound, exhibits a maximum absorption (λmax) at 328 nm. vt.edu The introduction of a bromine atom, an auxochrome, onto the pyridine ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine due to its electronic effects on the π system. The UV-Vis spectrum of this compound would likely show characteristic absorption bands below 350 nm, corresponding to these π→π* electronic transitions. doi.orgresearchgate.net

While simple pyridines often exhibit weak fluorescence, the introduction of specific donor-acceptor groups can lead to highly emissive materials. acs.org Research into related bromo-substituted push-pull pyridine derivatives has uncovered fascinating photophysical properties, including mechanochromic luminescence (MCL). acs.org MCL is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli like grinding or shearing. researchgate.netrsc.org

In a study on push-pull pyridine derivatives, a compound featuring a bromine atom on the pyridine acceptor unit (D-A-Br) was found to be highly emissive in both solution and solid states. acs.org Crucially, this bromo-derivative displayed significant mechanochromic behavior. Upon grinding, the solid-state emission color changed, a property not observed in its non-brominated counterparts. acs.org This effect is attributed to a change in the molecular packing and intermolecular interactions within the crystal lattice induced by the mechanical force. acs.orgnih.gov The original emission color could often be restored by exposing the ground powder to solvent vapor, indicating a reversible process. rsc.org

These findings suggest that the bromine atom in such pyridine systems plays a key role in enabling this "smart" material behavior, providing a design strategy for new mechanoluminescent materials. acs.org

Table 3: Photophysical Properties of a Representative Bromo-Pyridine Derivative (Py-2) Data from a study on push-pull pyridine derivatives. acs.org

| Property | Value (in Toluene) | Value (Solid State) |

| Absorption λₘₐₓ (nm) | 370 | - |

| Emission λₘₐₓ (nm) | 487 | 471 (Original) |

| Emission λₘₐₓ (nm) | - | 506 (Ground) |

| Stokes Shift (cm⁻¹) | 7110 | - |

| Quantum Yield (Φ) | 0.58 | - |

| Mechanochromic Shift (nm) | - | 35 |

Time-resolved spectroscopy, with temporal resolutions from femtoseconds to nanoseconds, is essential for elucidating the pathways and lifetimes of excited electronic states. mdpi.comrsc.org For fluorescent molecules, this involves tracking the decay of the excited state back to the ground state through radiative (fluorescence) and non-radiative pathways.

Studies on bromo-substituted pyridine derivatives have revealed unique excited-state deactivation mechanisms. acs.org Ultrafast spectroscopic investigations on a D-A-Br pyridine compound showed that upon photoexcitation, the molecule undergoes a photoinduced intramolecular charge transfer (ICT). acs.org This process is followed by a structural rearrangement, specifically a twisting of the molecular framework, leading to the population of a twisted intramolecular charge transfer (TICT) excited state. acs.org This TICT state is a key intermediate in the de-excitation pathway and is often characterized by a large Stokes shift and sensitivity to solvent polarity. researchgate.netresearchgate.net

The presence of the heavy bromine atom surprisingly did not lead to efficient intersystem crossing to the triplet state as might be expected. Instead, it enhanced the push-pull character of the molecule, facilitating the formation of the TICT state, which dictates its photophysical behavior. acs.org This detailed understanding of excited-state dynamics is crucial for the rational design of new functional materials for applications in sensing and optical devices. researchgate.netacs.org

Computational Chemistry and Theoretical Studies on 2-bromo-3-cyclopropylpyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-3-cyclopropylpyridine, these calculations can reveal details about its electron distribution, stability, and spectroscopic characteristics.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the electronic structure of molecules. While no specific studies on this compound are publicly available, extensive research on related pyridine derivatives provides a strong basis for understanding its properties. tandfonline.comresearchgate.netresearchgate.net DFT, particularly with functionals like B3LYP and LC-BLYP combined with basis sets such as 6-311G(d,p) or aug-cc-pVDZ, is a common choice for optimizing molecular geometry and calculating electronic properties. tandfonline.comresearchgate.netresearchgate.net

For a molecule like this compound, DFT calculations would typically start with geometry optimization to find the lowest energy conformation. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of Substituted Pyridines from DFT Studies

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | B3LYP/6-311G(d,p) | -6.78 | -0.45 | 6.33 |

| 4-NH2-Pyridine | LC-BLYP/aug-cc-pVDZ | -5.42 | -0.11 | 5.31 |

| 4-NO2-Pyridine | LC-BLYP/aug-cc-pVDZ | -7.51 | -2.87 | 4.64 |

| This compound (Estimated) | B3LYP/6-311G(d,p) | - | - | ~5-6 |

Note: Data for pyridine and its derivatives are from analogous studies. tandfonline.com The values for this compound are estimated based on the expected electronic effects of the substituents. The actual values would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used for the accurate prediction of spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.inforesearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach implemented within DFT calculations for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding chemical shifts.

For this compound, predicting the ¹H and ¹³C NMR spectra would be a valuable tool for its structural confirmation. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for other organic molecules. d-nb.info The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would be deshielded due to the ring current and the electron-withdrawing nature of the nitrogen and bromine atoms. The cyclopropyl protons would have characteristic upfield shifts due to the ring strain and associated magnetic anisotropy.

Machine learning approaches have also emerged as powerful tools for predicting NMR chemical shifts with high accuracy, often trained on large experimental datasets. mdpi.commestrelab.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | ~7.2-7.4 |

| H-5 | ~7.8-8.0 |

| H-6 | ~8.2-8.4 |

| Cyclopropyl CH | ~1.8-2.0 |

| Cyclopropyl CH₂ | ~0.8-1.2 |

Note: These are illustrative values based on general principles and data for similar structures. Actual experimental or more precise computational values may differ.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily centered around the rotation of the cyclopropyl group relative to the pyridine ring. A conformational analysis can be performed by systematically rotating the dihedral angle defined by the C2-C3 bond of the pyridine ring and the C-C bond of the cyclopropyl group. By calculating the energy at each rotational increment, a potential energy surface (PES) can be generated.

This PES would reveal the most stable conformation (global minimum) and any other local energy minima, as well as the energy barriers to rotation. For cyclopropylbenzene, theoretical studies have shown that the most stable conformation is the bisected one, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring. A similar preference would be expected for this compound, although the presence of the adjacent bromine atom might introduce some steric hindrance that could slightly alter the rotational profile and the energy barriers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.orgyoutube.com They are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most negative potential would be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. This region is a prime target for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms of the pyridine ring and the cyclopropyl group. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential site for halogen bonding.

Neutral Regions (Green): The carbon framework of the rings would constitute the more neutral regions of the molecule.

The MEP map provides a visual representation of how the molecule will interact with other molecules, including reactants, solvents, and biological receptors.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, where the bromine atom is substituted with an aryl or vinyl group. nih.govmdpi.com

DFT calculations can be used to model the entire catalytic cycle of the Suzuki-Miyaura reaction. This would involve calculating the energies of the reactants, intermediates (e.g., oxidative addition complex, transmetalation intermediate, reductive elimination complex), and products, as well as the transition states connecting them. By mapping the energy profile of the reaction, one can determine the rate-determining step and understand how factors like the choice of ligand, base, and solvent influence the reaction outcome. nih.gov

For instance, in the context of synthesizing tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling, computational studies have been instrumental in understanding the enantiodiscriminating events and identifying optimal ligands. nih.gov Similar computational approaches could be applied to optimize the cross-coupling reactions of this compound.

Theoretical Insights into Molecular Interactions and Binding Affinities

Understanding how this compound interacts with biological targets is crucial for its potential applications in medicinal chemistry. Theoretical methods like molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode and affinity of a ligand to a receptor. nih.govrjlbpcs.com

Molecular docking simulations would involve placing the 3D structure of this compound into the active site of a target protein and scoring the different binding poses based on their predicted interaction energies. These interactions can include hydrogen bonds (e.g., with the pyridine nitrogen), halogen bonds (with the bromine atom), and hydrophobic interactions (with the cyclopropyl and pyridine rings).

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and the key interactions. The binding free energy, which is a measure of the binding affinity, can be calculated from these simulations using methods like MM-PBSA or MM-GBSA.

In a study on pyridine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking revealed that the compounds had a good binding affinity with the active site amino acids, with one derivative showing a binding affinity of -9.68 kcal/mol. rjlbpcs.com Another study on β-keto-enol pyridine derivatives as antifungal agents showed a strong correlation between the theoretically calculated Gibbs free energy of binding and the experimentally determined inhibitory concentrations. nih.gov These examples highlight the power of theoretical methods in predicting and understanding the molecular interactions and binding affinities of pyridine-based compounds like this compound.

Table 3: Common Intermolecular Interactions Involving Substituted Pyridines

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (N, O). | The pyridine nitrogen can act as a hydrogen bond acceptor. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | The bromine atom can act as a halogen bond donor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine ring can participate in stacking interactions with other aromatic systems. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | The cyclopropyl group and the pyridine ring can engage in hydrophobic interactions. |

Applications of 2-bromo-3-cyclopropylpyridine in Specific Research Domains

Medicinal Chemistry and Drug Discovery Programs

In the realm of pharmaceutical sciences, 2-bromo-3-cyclopropylpyridine and its isomers are instrumental as starting materials for creating a wide array of physiologically active compounds. lookchem.com The cyclopropylpyridine scaffold is a key feature in many pharmaceutical agents, contributing to their therapeutic effects. researchgate.net

The structure of this compound makes it an ideal precursor for generating novel molecules with therapeutic potential. Its bromine atom can be readily displaced or used as a coupling site in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the attachment of various other molecular fragments. vulcanchem.com This facilitates the creation of diverse chemical libraries for high-throughput screening. The synthesis of aminocyclopropylpyridines from aminobromopyridines via Suzuki coupling is one such pathway to produce these valuable building blocks. researchgate.net Similarly, related compounds like 3-cyclopropylpyridine-2-carbonitrile are recognized as key intermediates for developing new therapeutic agents, underscoring the importance of the cyclopropylpyridine framework in drug discovery. lookchem.com

Derivatives synthesized from cyclopropylpyridine building blocks have been investigated for their effects on various biological pathways. The pharmacological activity is highly dependent on the final structure of the molecule derived from the initial scaffold. Research has shown that compounds incorporating the cyclopropylpyridine moiety can modulate the activity of specific enzymes and receptors. For instance, certain derivatives have been identified as potent inhibitors of interleukin receptor-associated kinases (IRAKs) and phosphodiesterase 4 (PDE4), both of which are significant targets in inflammatory diseases. researchgate.net Additionally, other analogues have been developed as agonists for the cannabinoid receptor 2 (CB2), a target for pain and inflammation. researchgate.net

A lead compound is a chemical starting point for the development of new drugs. While this compound itself is a building block, the molecular scaffolds derived from it are considered for lead optimization. For example, related diamine derivatives, such as 5-Bromo-N2-cyclopropylpyridine-2,3-diamine, have been investigated as potential lead compounds for developing new treatments for tuberculosis. The unique three-dimensional shape and electronic properties imparted by the cyclopropyl group can lead to improved potency and selectivity for biological targets, making these scaffolds attractive for drug development programs.

The utility of this compound and its isomers as precursors extends to the synthesis of specific inhibitors for enzymes and receptors implicated in disease.

Enzyme Inhibitors : Pharmaceutical agents containing the cyclopropylpyridine scaffold have been developed as effective inhibitors of the PDE4 enzyme. researchgate.net Furthermore, derivatives of the isomeric 5-bromo-2-cyclopropylpyridine have been identified as promising candidates for sodium-glucose cotransporter-2 (SGLT2) inhibitors, which are used in the management of type 2 diabetes.

Receptor Inhibitors : The scaffold is integral to the synthesis of inhibitors for interleukin receptor-associated kinases (IRAKs), which play a crucial role in immune responses and are targets for autoimmune and inflammatory disorders. researchgate.net

Table 1: Examples of Biological Targets for Cyclopropylpyridine Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference |

| Enzyme | Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | researchgate.net |

| Transporter | Sodium-glucose cotransporter-2 (SGLT2) | Diabetes | |

| Kinase | Interleukin receptor-associated kinases (IRAKs) | Inflammatory & Autoimmune Diseases | researchgate.net |

| Receptor | Cannabinoid receptor 2 (CB2) | Pain, Inflammation | researchgate.net |

The versatility of the cyclopropylpyridine scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Research : Related structures, such as 3-cyclopropylpyridine-2-carbonitrile, are studied for their potential as anticancer agents. lookchem.com The unique structure is believed to contribute to the development of novel cancer therapies. lookchem.com Additionally, compounds like 5-bromo-3-N-cyclopentylpyridine-2,3-diamine, a structural analog, have been investigated in anticancer research.

Antidepressant Research : While direct research on this compound in antidepressant development is limited, related bromo-substituted compounds and cyclopropyl-containing molecules have shown relevance. For instance, 2-bromo-3'-chloropropiophenone is a key starting material for synthesizing morpholinol derivatives that exhibit antidepressant activity. evitachem.com Furthermore, 2-Bromo-LSD, a non-hallucinogenic derivative of lysergic acid, has demonstrated antidepressant-like effects in animal models. wikipedia.org

Antimicrobial Research : Preliminary studies have shown that certain derivatives of cyclopropylpyridines possess antimicrobial properties. The mechanism is thought to involve the disruption of bacterial membrane integrity. Research into related diamine derivatives has also pointed towards potential antimicrobial activity.

Antiviral Research : The cyclopropylpyridine scaffold is also relevant in the search for new antiviral agents. Patents for agents against the respiratory syncytial virus (RSV) include complex molecules containing a cyclopropyl group, highlighting the group's utility in antiviral drug design. google.com

Synthesis of Enzyme and Receptor Inhibitors

Agrochemical Research and Development

Beyond pharmaceuticals, this compound and its chemical relatives serve as important intermediates in the agrochemical industry. indiamart.comlookchem.com The inclusion of a cyclopropyl group in a molecule can enhance its herbicidal or insecticidal activity. Research has explored the replacement of other chemical groups with cyclopropyl or related strained rings to improve the properties of agrochemicals. acs.org Compounds like 2-bromo-3'-chloropropiophenone are used as precursors for organic compounds in pest control formulations. evitachem.com The adaptability of the bromopyridine structure allows for the synthesis of novel pesticides and herbicides, contributing to the development of new crop protection solutions.

Synthesis of Active Ingredients for Crop Protection

Advanced Materials Science Applications

The application of pyridine derivatives extends beyond the life sciences into the realm of materials science, where their electronic and coordinating properties are highly valued.

While direct polymerization of this compound is not a commonly cited application, its properties as a substituted pyridine make it a potential building block for functional polymers. Bromopyridines can be converted into polymerizable monomers, for example, by introducing a vinyl or other polymerizable group through a cross-coupling reaction at the bromine-substituted position. The resulting monomers could then be used to create polymers with pyridine units in their side chains. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metal ions, or a basic site, imparting specific properties to the resulting polymer, such as pH-responsiveness or the ability to form metal-containing materials.

A related compound, 4-Cyclopropyl-pyridine 1-oxide, has been noted as a potential building block for the synthesis of novel materials due to its heterocyclic nature. thieme-connect.com This suggests that the cyclopropylpyridine framework is of interest to materials scientists. The unique electronic properties of the pyridine ring combined with the steric and electronic influence of the cyclopropyl group could lead to materials with tailored optical or electronic properties.

Functional coatings and surface modifications often rely on the self-assembly of molecules or the chemical grafting of specific functional units onto a surface. Pyridine-containing molecules are known to adsorb onto various metal surfaces, and this property can be exploited to create protective or functional layers. The nitrogen atom of the pyridine ring in this compound can coordinate to surface atoms, providing a means of anchoring the molecule.